molecular formula C20H24FN3O3S B2738916 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide CAS No. 897618-55-2

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide

Cat. No.: B2738916
CAS No.: 897618-55-2
M. Wt: 405.49
InChI Key: GKHTWPNQRIEGIO-UHFFFAOYSA-N
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Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a sulfonyl ethyl chain, linked to a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring and the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group are crucial for binding to these targets, influencing signal transduction pathways and modulating biological activity .

Comparison with Similar Compounds

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide is a synthetic compound with a complex structure that suggests significant potential for various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Compound Structure and Properties

The compound features a fluorophenyl group , a piperazine ring , and a sulfonyl group connected by an ethyl linker to a benzamide moiety. These structural elements contribute to its biological activity and solubility, enhancing its binding affinity to specific biological targets.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : The compound has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
  • Anticancer Properties : Related compounds have shown antiproliferative effects against various cancer cell lines, indicating that this compound may also serve as an anticancer agent .
  • Serotonin Receptor Modulation : The compound's interaction with serotonin receptors suggests its potential use in treating neuropsychiatric disorders. Specifically, it may act as an antagonist at the 5-HT1A receptor, which is implicated in mood regulation .

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, inhibiting their activity. For instance:

  • Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or membrane integrity, leading to cell death .
  • Serotonin Receptor Interaction : By binding to serotonin receptors, the compound may modulate neurotransmitter release, affecting physiological responses such as hypotension and mood stabilization .

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds within the same class. For instance:

  • Antitumor Activity : A study evaluated various benzamide derivatives for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. Compounds similar to this compound showed promising results with low IC50 values, indicating potent antitumor activity .
  • Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target enzymes, with docking simulations revealing favorable interactions that enhance its inhibitory potential .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive & negative bacteria
AnticancerSignificant antiproliferative effects in cancer cell lines
Serotonin Receptor ModulationPotential antagonist at 5-HT1A receptors

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c1-16-4-2-3-5-19(16)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)18-8-6-17(21)7-9-18/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHTWPNQRIEGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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